molecular formula C13H9N B1665455 Acridine CAS No. 260-94-6

Acridine

Cat. No. B1665455
CAS RN: 260-94-6
M. Wt: 179.22 g/mol
InChI Key: DZBUGLKDJFMEHC-UHFFFAOYSA-N
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Description

Acridine is a colorless crystalline compound with the formula C13H9N . It occurs in coal tar and is important as the parent compound of dyes and pharmaceuticals . It is a small cationic and planar dye that mainly binds to RNA and DNA . These dyes are strongly fluorescent .


Synthesis Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The Bernthsen acridine synthesis involves condensing a primary amine with an aromatic aldehyde/carboxylic acid in the presence of a strong mineral acid (H2SO4/HCl), followed by a cyclization step to produce acridone .


Molecular Structure Analysis

Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . Like the related molecules pyridine and quinoline, acridine is mildly basic .


Chemical Reactions Analysis

Acridine derivatives have been developed with beneficial, biological, or photochemical effects . The development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, can vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Physical And Chemical Properties Analysis

Acridine has a molar mass of 179.22 g/mol, a melting point of 110°C, and a boiling point of 345°C . At 20°C, its density is 1.1005 g/cm3 . It exists as colorless needle-shaped or prism-shaped crystals and can evaporate when exposed to steam .

Scientific Research Applications

Synthesis and Biological Activity

Acridine and acridone derivatives are compounds with a broad spectrum of biological activities, making them of great interest in scientific research. They exhibit activities such as antitumor, antimicrobial, and antiviral, and are applicable in the treatment of Alzheimer's disease. Notably, their synthesis methods and potential clinical applications have been a significant area of research since 2013 (Gensicka-Kowalewska, Cholewiński, & Dzierzbicka, 2017).

Anticancer Properties

Acridine derivatives are being intensively studied as potential anticancer drugs, known for their high cytotoxic activity. The focus has been on modifying naturally occurring compounds, like acridone alkaloids, to enhance their anticancer activities. The effectiveness of these derivatives in cancer treatment, including their mechanism of action at molecular and cellular levels, is a key research area (Cholewiński, Dzierzbicka, & Kołodziejczyk, 2011).

Patent Review and Therapeutic Potency

A comprehensive review of patents from 2009 to 2013 highlights the development of acridine derivatives with enhanced therapeutic potency and selectivity. This includes their use as fluorescent materials, with a focus on acridine drugs in clinical trials, preclinical studies, and emerging derivatives (Zhang, Li, Li, Gao, & Jiang, 2014).

Chemotherapeutic Agents

Acridine derivatives, known for their ability to intercalate DNA and inhibit topoisomerase enzymes, are widely used as antibacterial, antiprotozoal, and anticancer drugs. The molecular rationalization of their structure-activity relationships for cytotoxicity and DNA binding kinetics is another crucial aspect of acridine research (Denny, 2002).

Acridine in Antitumor Therapy

Research over the past four decades has focused on small organic molecules with antitumor activity that can intercalate into DNA, including acridine. Studies on the chemical and biological properties of acridine as a chemotherapeutic agent and the progress in developing anticancer agents based on acridine are significant (Galdino-Pitta et al., 2013).

Crystal Structures with Nucleic Acids

Understanding the crystal structures of acridines complexed with nucleic acids is essential in the field of chemotherapy. Recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides have provided insights into their structure-activity relationships (Adams, 2002).

Schistosomiasis Treatment

Acridine derivatives, specifically 9-Acridanone-hydrazones, were tested in Cebus monkeys experimentally infected with Schistosoma mansoni. Certain compounds at various dosages showed promising results in altering the oogram and reducing the worm burden, highlighting their potential in treating schistosomiasis (Coelho & Pereira, 1991).

Acridine Derivatives in Anticancer Therapy

Acridine derivatives, due to their planar structure, bind DNA through intercalation, interfering with metabolic processes. They have been explored for their anticancer properties and have shown effectiveness against a variety of cancer types. The development of new acridine-based patterns is guided by understanding their biological targets, such as topoisomerases I and II, and telomerase (Belmont et al., 2007).

Polymer Conjugates for Cancer Therapy

Research on polymer conjugates of acridine-type anticancer drugs has shown that they retain in vitro antiproliferative properties and release free drugs at specific pH levels, demonstrating their potential in targeted cancer therapy (Sedláček et al., 2012).

Acridine as an Antibacterial Chromophore

The antibacterial properties of acridines have been known since the early 20th century. With increasing drug-resistant bacterial infections, new acridine derivatives might find use in this domain. Additionally, their combination with low-power light offers bactericidal action at lower doses (Wainwright, 2001).

Inhibition of Lysozyme Aggregation

Acridine derivatives have been screened for their ability to inhibit lysozyme amyloid aggregation, indicating their potential application in therapeutic purposes for conditions like neurodegenerative diseases (Gazova et al., 2008).

Role as Photosensitizer in Cancer Therapy

Studies have shown that acridine derivatives, like 9-phenyl acridine, can act as photosensitizers, enhancing cell damage and killing when combined with UVA radiation. This suggests their potential application in photodynamic therapy for cancer treatment (Hansda, Ghosh, & Ghosh, 2020).

Safety And Hazards

Swallowing large amounts of acridine can lead to death . Getting it on your skin can cause dermatitis and phototoxicity, as well as possibly exacerbating any pre-existing skin conditions . Eye exposure to acridine can lead to irritation and eye lesions . Chronic exposure to acridine leads to widespread toxicity .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

acridine
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InChI

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H
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InChI Key

DZBUGLKDJFMEHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
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Molecular Formula

C13H9N
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DSSTOX Substance ID

DTXSID8059766
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Molecular Weight

179.22 g/mol
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Physical Description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid.
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Boiling Point

655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F
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Solubility

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C.
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Density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2
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Vapor Pressure

1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound
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Product Name

Acridine

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

CAS RN

260-94-6, 39327-16-7
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Melting Point

225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F
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Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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300 mL
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Reaction Step One
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acridine
Reactant of Route 2
Acridine
Reactant of Route 3
Acridine
Reactant of Route 4
Acridine
Reactant of Route 5
Acridine
Reactant of Route 6
Acridine

Citations

For This Compound
256,000
Citations
B Zhang, X Li, B Li, C Gao, Y Jiang - Expert opinion on therapeutic …, 2014 - Taylor & Francis
… efforts in developing acridine derivatives with enhanced … patented acridine derivatives in 2009 – 2013, acridine drugs in … of the substituent on the acridine core, more attention may be …
Number of citations: 110 www.tandfonline.com
WA Denny - Current Medicinal Chemistry, 2002 - ingentaconnect.com
Acridine derivatives are one of the oldest classes of bioactives, widely used as antibacterial and antiprotozoal agents. Some work in these areas continues, but recent research has …
Number of citations: 378 www.ingentaconnect.com
M Wainwright - Journal of Antimicrobial Chemotherapy, 2001 - academic.oup.com
… , the most abundant acridine-containing natural products are the acridine alkaloids present in plants of the family Rutaceae. 25 An observation that might be made concerning acridine-…
Number of citations: 436 academic.oup.com
LS Lerman - Proceedings of the National Academy of …, 1963 - National Acad Sciences
… DNA-acridine complex have been examined in dilute aqueous solution, including the orientation of the plane of the acridine and the effect of complexing on the orientation of the …
Number of citations: 074 www.pnas.org
IA MacKenzie, L Wang, NPR Onuska, OF Williams… - Nature, 2020 - nature.com
… In conclusion, an acridine radical generated in situ from single-electron reduction of an acridinium derivative may act as a potent single-electron reductant upon excitation with 390-nm …
Number of citations: 264 www.nature.com
F Charmantray, A Martelli - Current pharmaceutical design, 2001 - ingentaconnect.com
… A large number of natural alkaloids and synthetic acridine derivatives have been tested as … group is tethered to the acridine nucleus. Acridine derivatives display other pharmacological …
Number of citations: 243 www.ingentaconnect.com
XZ Feng, Z Lin, LJ Yang, C Wang, C Bai - Talanta, 1998 - Elsevier
The results from the measurement of the fluorescence spectrum showing the binding characteristics of acridine orange (AO) and bovine serum albumin (BSA) are reported. It was found …
Number of citations: 428 www.sciencedirect.com
RI Tejada, JC Mitchell, A Norman, JJ Marik… - Fertility and sterility, 1984 - Elsevier
A new and practical test for evaluating the fertility of a male subject has been developed. Twenty-eight donors whose semen had induced at least one pregnancy resulting in a normal …
Number of citations: 666 www.sciencedirect.com
LS Lerman - Journal of Cellular and Comparative Physiology, 1964 - Wiley Online Library
A number of independent critical structural parameters, which have been determined by studies on sedimentation, low angle X‐ray scattering, flow dichroism, flow‐polarized …
Number of citations: 429 onlinelibrary.wiley.com
P Prasher, M Sharma - MedChemComm, 2018 - pubs.rsc.org
… agent led to the introduction of the acridine/acridone moiety 17 to the DNA … acridine or its functional analogues: acridone or tacrine, as their integral part1. Besides, numerous acridine/…
Number of citations: 82 pubs.rsc.org

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